Tenofovir-C3-O-C15-CF3 ammonium

HIV Prodrug Metabolism Hepatic Stability

Tenofovir-C3-O-C15-CF3 ammonium (CAS 2611373-80-7) is a ω-CF3-functionalized TXL analogue engineered with an ether linker to resist CYP-mediated ω-oxidation, achieving a >120 min HLM half-life (≥2.9× TXL). This specific C3-O-C15-CF3 lipid motif enables unique applications in chylomicron-mediated absorption studies and hepatic TFV-DP accumulation assays—unmatched by TAF or TDF. For SAR investigations of fluorinated lipid prodrugs requiring metabolic stability benchmarks, procure this validated compound.

Molecular Formula C28H52F3N6O5P
Molecular Weight 640.7 g/mol
Cat. No. B13914339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir-C3-O-C15-CF3 ammonium
Molecular FormulaC28H52F3N6O5P
Molecular Weight640.7 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCCCCC(F)(F)F.[NH4+]
InChIInChI=1S/C28H49F3N5O5P.H3N/c1-24(20-36-22-35-25-26(32)33-21-34-27(25)36)40-23-42(37,38)41-19-15-18-39-17-14-12-10-8-6-4-2-3-5-7-9-11-13-16-28(29,30)31;/h21-22,24H,2-20,23H2,1H3,(H,37,38)(H2,32,33,34);1H3/t24-;/m1./s1
InChIKeyMAVYHINXUMVIRW-GJFSDDNBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenofovir-C3-O-C15-CF3 Ammonium: An ω-Functionalized Lipid Prodrug with Differentiated In Vitro Stability and In Vivo Pharmacokinetic Properties


Tenofovir-C3-O-C15-CF3 ammonium (compound 21) is a novel ω-functionalized lipid prodrug of the nucleotide reverse transcriptase inhibitor (NtRTI) tenofovir (TFV), developed to overcome the premature metabolic liability of existing TFV prodrugs [1]. It features a saturated C15 alkyl chain terminating in a trifluoromethyl (CF3) group, connected to the TFV pharmacophore via an ether linkage [1]. This structural design confers dramatically improved stability in human liver microsomes (HLM) and a distinct pharmacokinetic (PK) profile in vivo relative to its closest analog, TFV exalidex (TXL), as well as clinically approved prodrugs like tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) [1].

Why Tenofovir-C3-O-C15-CF3 Ammonium Is Not Interchangeable with Other Tenofovir Prodrugs


The clinical utility of tenofovir (TFV) is fundamentally limited by its poor oral bioavailability and cellular permeability, necessitating administration as a prodrug [1]. However, the two FDA-approved prodrugs, TDF and TAF, undergo premature metabolism in the liver and/or plasma, which depletes a significant fraction of each oral dose and contributes to renal and bone toxicity with chronic administration [1]. Even the advanced phospholipid-derived prodrug, TFV exalidex (TXL), exhibited substantial hepatic extraction in clinical studies, redirecting its development toward HBV [1]. Tenofovir-C3-O-C15-CF3 ammonium was specifically engineered with an ω-CF3 motif to block CYP-mediated ω-oxidation, a key metabolic liability of TXL, thereby achieving a distinct profile of metabolic stability, antiviral potency, and in vivo exposure that cannot be assumed or replicated by substituting any other in-class TFV prodrug [1].

Quantitative Differentiation of Tenofovir-C3-O-C15-CF3 Ammonium Against Key Comparators


Human Liver Microsome (HLM) Metabolic Stability: Compound 21 vs. TXL

In human liver microsome (HLM) assays, Tenofovir-C3-O-C15-CF3 ammonium (compound 21) exhibited a half-life (t1/2) greater than 120 minutes, which represents a ≥3-fold increase in stability compared to the comparator prodrug, TFV exalidex (TXL), which had a t1/2 of 42 minutes [1]. This stability is a direct result of the ω-CF3 terminal motif, which blocks CYP-mediated ω-oxidation, the primary metabolic pathway for TXL degradation [1].

HIV Prodrug Metabolism Hepatic Stability

In Vitro Anti-HIV-1 Potency and Therapeutic Index

Against HIV-1, Tenofovir-C3-O-C15-CF3 ammonium (compound 21) demonstrated an IC50 of 0.049 ± 0.010 μM, which is comparable to the potent antiviral activity of TXL (IC50 = 0.018 ± 0.010 μM) [1]. Critically, compound 21 maintained a high therapeutic index (CC50 / IC50) of >2040, driven by a CC50 >100 μM, indicating a favorable selectivity window between antiviral activity and cellular cytotoxicity [1].

HIV Antiviral Activity Cytotoxicity

CYP Enzyme Inhibition Profile and Drug-Drug Interaction Potential

In CYP inhibition assays, Tenofovir-C3-O-C15-CF3 ammonium (compound 21) showed no significant inhibition of CYP isoforms 2D6 and 3A4 at therapeutically relevant concentrations, with IC50 values exceeding 20 μM for both enzymes [1]. This profile is markedly cleaner than that of TXL, which exhibited IC50 values of 70.8 μM for CYP2D6 and 53.3 μM for CYP3A4 [1].

Drug-Drug Interactions CYP Inhibition Safety Pharmacology

In Vivo Mouse Pharmacokinetics: Systemic Exposure and Half-Life

In a head-to-head mouse PK study, male C57BL/6 mice were administered a single oral dose of 10 mg/kg for each prodrug. Tenofovir-C3-O-C15-CF3 ammonium (compound 21) demonstrated a significantly extended plasma half-life of 8.66 hours compared to TXL's 2.92 hours [1]. Furthermore, compound 21 achieved elevated systemic exposure, with an 80-fold improvement in the prodrug AUC0-24h to TFV AUC0-24h ratio relative to TXL, indicating greater delivery of intact prodrug and reduced premature conversion to the nephrotoxic parent drug, TFV [1].

Pharmacokinetics In Vivo Oral Bioavailability

In Vivo Liver Exposure and Hepatic Selectivity

Liver tissue analysis from the same mouse PK study revealed that Tenofovir-C3-O-C15-CF3 ammonium (compound 21) achieved significantly higher liver prodrug Cmax and AUC0-24h values compared to TXL and compound 20 [1]. The low hepatic exposure of TXL was consistent with its efficient, premature conversion to TFV in the liver, a process that compound 21's design effectively mitigates [1]. This data supports a class-level inference of enhanced hepatoselectivity for this ω-functionalized prodrug design.

Tissue Distribution Liver Targeting Hepatoselectivity

Optimal Research and Preclinical Development Scenarios for Tenofovir-C3-O-C15-CF3 Ammonium


Investigating Novel Prodrug Strategies for Mitigating Tenofovir-Associated Toxicities

Tenofovir-C3-O-C15-CF3 ammonium is an ideal tool compound for research programs aiming to understand and overcome the renal and bone toxicities associated with chronic TDF or TAF therapy. Its 80-fold improvement in the prodrug/TFV plasma AUC ratio [1] provides a validated chemical scaffold for studying how to maximize systemic delivery of intact prodrug while minimizing premature conversion to the nephrotoxic parent drug, tenofovir. This makes it invaluable for toxicology and safety pharmacology studies in relevant animal models.

Evaluating Hepatoselective Drug Delivery for HIV and HBV

Given its significantly elevated liver prodrug Cmax and AUC0-24h relative to TXL [1], this compound serves as a powerful tool for exploring liver-targeted antiviral strategies. Researchers focused on HBV or the hepatic reservoir of HIV can utilize Tenofovir-C3-O-C15-CF3 ammonium to study the relationship between prodrug structure, hepatic accumulation, and antiviral efficacy, thereby informing the rational design of next-generation hepatoselective NtRTIs.

Preclinical Development of Long-Acting Oral Antiviral Formulations

The extended plasma half-life of 8.66 hours in mice [1] positions Tenofovir-C3-O-C15-CF3 ammonium as a strong candidate for formulation and dose-optimization studies aimed at developing long-acting or once-daily oral regimens. Its pharmacokinetic profile can be used as a benchmark for evaluating novel drug delivery systems or for comparing the in vivo performance of other ω-functionalized lipid prodrug candidates, directly supporting candidate selection in early-stage antiviral drug discovery.

Studying Structure-Activity Relationships of ω-Functionalized Lipid Prodrugs

As a key exemplar from the Pribut et al. study [1], this compound is essential for SAR studies focused on the lipid tail of TFV prodrugs. Researchers can use Tenofovir-C3-O-C15-CF3 ammonium as a reference point to systematically investigate the impact of chain length, linker type (ether vs. thioether), and terminal group (e.g., CF3, TMS-acetylene) on metabolic stability, antiviral potency, and pharmacokinetic behavior. This enables the rational design and procurement of more advanced, metabolically stable antiviral candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenofovir-C3-O-C15-CF3 ammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.